1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea
Description
BenchChem offers high-quality 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(13)12-5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHLXIXWFEGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Convergence of Two Privileged Scaffolds
An In-Depth Technical Guide to Benzodioxole Methylurea Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The benzodioxole (also known as methylenedioxyphenyl or MDP) and methylurea moieties represent two such "privileged scaffolds." The 1,3-benzodioxole ring, a bicyclic heterocyclic structure, is found in numerous natural products and synthetic compounds, often enhancing metabolic stability or modulating interactions with biological targets.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in developing agents with anticancer, anti-inflammatory, and neurological activities.[2][3]
The methylurea group, on the other hand, is a small but functionally potent unit. Its dual nature as a hydrogen bond donor and acceptor allows it to form robust and specific interactions with protein active sites, a critical feature for modulating enzyme activity or receptor binding.[4] This functionality is frequently incorporated into molecules to enhance potency, selectivity, and pharmacokinetic properties like aqueous solubility.[4]
This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of hybrid molecules that fuse the benzodioxole and methylurea scaffolds. As a senior application scientist, the following sections are designed not merely to report findings but to provide a causal understanding of the experimental choices and a practical framework for researchers in the field.
Core Synthesis Strategies: Building the Molecular Framework
The synthesis of benzodioxole methylurea derivatives typically follows a convergent approach, where the two key fragments are prepared separately and then coupled in a final step. The choice of synthetic route is dictated by the desired substitution patterns and the commercial availability of starting materials.
General Synthetic Workflow
The overall process can be visualized as a logical flow from starting materials to final biological evaluation.
Sources
Navigating the TRPV1 Antagonist Landscape: The Piperonyl Urea Class
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, often termed the "capsaicin receptor," is a polymodal integrator of noxious stimuli (heat, protons, vanilloids) and a prime target for analgesic drug discovery.[1][2][3][4][5][6][7][8][9][10] While early efforts focused on desensitizing agonists (e.g., topical capsaicin), the field has pivoted toward small-molecule antagonists to block pain signaling at the source.[4]
Among the diverse chemical scaffolds explored, urea derivatives —specifically those incorporating piperonyl (3,4-methylenedioxyphenyl) or bioisosteric moieties—have emerged as a high-potency class. These compounds offer superior metabolic stability compared to the labile catechol/phenol groups of early vanilloids like capsazepine. However, the clinical utility of this class faces a critical bottleneck: on-target hyperthermia .
This guide provides a technical deep-dive into the design, synthesis, and validation of piperonyl urea TRPV1 antagonists. We analyze the Structure-Activity Relationship (SAR) that drives potency and detail the experimental workflows required to filter candidates for both efficacy and thermal safety.
Molecular Architecture: The Urea Scaffold
The design of modern TRPV1 antagonists evolves from the "Classic Vanilloid Pharmacophore," which consists of three regions: the A-Region (Polar Head), B-Region (Linker), and C-Region (Hydrophobic Tail).
The Pharmacophore Shift
In piperonyl urea derivatives, the traditional amide linker of capsaicin is replaced by a urea moiety . This rigidifies the scaffold and alters hydrogen bonding vectors, crucial for high-affinity binding in the intracellular pocket of TRPV1.
-
A-Region (Heterocycle): Often a solubilizing group like isoquinoline (as in A-425619) or pyridine. This region dictates pharmacokinetic (PK) properties and CNS penetration.
-
B-Region (Urea Linker): The critical hydrogen-bond donor/acceptor motif. It interacts with key residues (e.g., Tyr511, Ser512) in the S3-S4 linker region of the channel.
-
C-Region (Piperonyl/Hydrophobic): The piperonyl group (1,3-benzodioxole) serves as a bioisostere for the vanillyl group. Unlike the vanillyl group, the piperonyl moiety lacks the phenolic hydroxyl, preventing rapid Phase II glucuronidation while maintaining the steric and electronic profile required for the hydrophobic pocket.
Visualization: SAR Logic of Urea Antagonists
The following diagram illustrates the modular design strategy for optimizing these derivatives.
Caption: Modular SAR strategy for urea-based TRPV1 antagonists. The piperonyl group in the C-region enhances metabolic stability.
Mechanistic Pharmacology
Understanding how these molecules inhibit TRPV1 is vital for interpreting assay data.
Binding Mode
Piperonyl urea derivatives typically act as competitive antagonists at the intracellular capsaicin binding site (located between transmembrane helices S3 and S4).
-
Key Interaction: The urea oxygens accept hydrogen bonds from the backbone of the channel, while the piperonyl ring engages in
- stacking or hydrophobic interactions with residues like Tyr511. -
State-Dependence: These antagonists stabilize the closed state of the channel, preventing the pore expansion associated with activation.
Modality Selectivity
A robust antagonist must block multiple activation modes.
-
Capsaicin-induced: Direct competition.
-
Proton-induced (Low pH): Allosteric coupling inhibition.
-
Heat-induced: This is the double-edged sword. Complete blockade of heat activation often leads to the hyperthermia side effect, as TRPV1 regulates basal body temperature. "Modality-selective" antagonists that spare the heat mode are the current "Holy Grail" of drug development.
Experimental Ecosystem: Validated Protocols
To validate a piperonyl urea derivative, one must move from high-throughput screening to high-fidelity electrophysiology.
Protocol A: High-Throughput Calcium Imaging (FLIPR)
Purpose: Rapid determination of IC50 values against capsaicin activation.
Causality: Intracellular calcium (
Step-by-Step Methodology:
-
Cell Line: Use CHO or HEK293 cells stably expressing hTRPV1 or rTRPV1.
-
Seeding: Plate cells at 20,000 cells/well in 96-well black-walled plates. Incubate for 24h.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (4
M) in HBSS buffer containing probenecid (2.5 mM) to prevent dye leakage. Incubate 60 min at 37°C. -
Pre-incubation: Add test compounds (piperonyl urea derivatives) at varying concentrations (0.1 nM – 10
M). Incubate for 15 min. Why? To allow the antagonist to equilibrate with the intracellular binding site. -
Stimulation: Inject Capsaicin (EC80 concentration, typically 50-100 nM) via the FLIPR onboard fluidics.
-
Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate % Inhibition relative to vehicle control and derive IC50 using a 4-parameter logistic fit.
Protocol B: Whole-Cell Patch Clamp (Electrophysiology)
Purpose: Confirm direct channel blockade and assess voltage-dependence. Trustworthiness: This is the gold standard, eliminating artifacts from dye kinetics or intracellular calcium release.
Methodology:
-
Preparation: Use rat Dorsal Root Ganglion (DRG) neurons or hTRPV1-HEK293 cells.
-
Rig Setup: Glass micropipettes (2-4 M
resistance). -
Solutions:
-
Internal (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
-
-
Giga-seal: Form a Giga-ohm seal and break into whole-cell configuration . Clamp voltage at -60 mV.
-
Protocol:
-
Apply Capsaicin (1
M) for 10s to establish baseline current ( ). -
Washout (2 min).
-
Co-apply Antagonist + Capsaicin.[2] Measure current (
).
-
-
Validation: Ensure series resistance (
) changes <20% during the recording.
Protocol C: In Vivo Hyperthermia Screening
Purpose: Early safety exclusion. Criticality: Many potent urea antagonists (e.g., BCTC, A-425619) cause transient hyperthermia in rats.
Methodology:
-
Subjects: Sprague-Dawley rats (Male, 250-300g).
-
Telemetry: Implant abdominal temperature transponders 7 days prior to testing.
-
Dosing: Administer test compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Monitoring: Record core body temperature every 15 min for 4 hours.
-
Threshold: A rise of >0.5°C is a "Red Flag" for clinical development.
Screening Workflow Visualization
The following diagram outlines the decision tree for advancing a piperonyl urea candidate.
Caption: Critical path for TRPV1 antagonist development. Hyperthermia is the primary failure mode.
Data Summary: Comparative Potency
The following table summarizes key urea-based antagonists to benchmark new piperonyl derivatives against.
| Compound | Class | IC50 (hTRPV1) | Key Feature | Clinical Status |
| Capsazepine | Thiourea | ~500 nM | First-gen tool; unstable | Discontinued |
| A-425619 | Isoquinoline Urea | 4-9 nM | High potency; blocks heat | Preclinical (Tool) |
| BCTC | Piperazine Urea | 0.3-1 nM | Extremely potent; Hyperthermic | Discontinued |
| SB-705498 | Pyrrolidine Urea | ~30 nM | Improved safety profile | Phase II (Completed) |
| Piperonyl Ureas | Novel Class | Target < 20 nM | Metabolic Stability | Research Phase |
Note: Data compiled from FLIPR calcium assays using capsaicin stimulation.
Future Outlook
The piperonyl urea scaffold represents a refinement of the "vanilloid-mimic" strategy. By retaining the steric bulk of the vanillyl group via the piperonyl ring, while utilizing a urea linker for rigid hydrogen bonding, researchers can achieve nanomolar potency.
The path forward lies in biased antagonism —designing urea derivatives that block capsaicin/proton activation while sparing the heat-activation pathway to avoid hyperthermia. This requires subtle modification of the "A-Region" heterocycle to alter the specific conformational lock induced by the antagonist.
References
-
Navigating the Structure-Activity Landscape of (p-Hydroxyphenethyl)urea Derivatives as TRPV1 Modulators . BenchChem. Link
-
A 425619 | TRPV Antagonists . Tocris Bioscience. Link
-
Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists . Journal of Medicinal Chemistry. Link
-
Discovery and development of TRPV1 antagonists . Grokipedia/Wikipedia. Link
-
Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists . Bioorganic Chemistry. Link
-
Structure-activity studies of a novel series of 5,6-fused heteroaromatic ureas as TRPV1 antagonists . Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. TRPV1 - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological activity of novel pyrimidine piperazine ureas as μ-opioid and TRPV1 dual-target ligands for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Architectures of N-Substituted Methylurea Derivatives: From DNA Alkylation to Kinase Inhibition
Topic: Therapeutic Applications of N-Substituted Methylurea Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The N-substituted methylurea moiety (
-
N-Nitroso-N-methylureas: These act as potent alkylating "warheads." They are prodrugs that decompose to generate methyldiazonium ions, methylating DNA and crossing the blood-brain barrier (BBB) due to high lipophilicity. The archetype is Streptozotocin .
-
Stable N-Methylureas: In the absence of the nitroso group, the methylurea scaffold functions as a rigid, hydrogen-bonding linker. It is increasingly utilized in kinase inhibitors and antimicrobials to lock bioactive conformations (cis/trans switching) and engage active site residues (Asp/Glu) via bidentate hydrogen bonding.
This guide analyzes both classes, providing mechanistic depth, synthesis protocols, and therapeutic profiling.
Chemical Biology & Structure-Activity Relationships (SAR)
The biological activity of methylurea derivatives is dictated by the electronic environment of the urea nitrogens.
The "Warhead" vs. The "Linker"
-
The Alkylator (N-Nitroso): The electron-withdrawing nitroso group weakens the N-C bond. Under physiological conditions, this leads to spontaneous decomposition, releasing a carbocation (or diazonium species).
-
Key Drug: Streptozotocin (Zanosar).
-
Target: DNA (specifically the
position of guanine).
-
-
The Binder (Stable Urea): Without the nitroso group, the urea is chemically stable. The N-methyl group breaks molecular symmetry and reduces the energy barrier for cis/trans isomerization, often favoring a specific conformation required for receptor binding.
-
Key Application: Kinase inhibition (Type II inhibitors), MraY transferase inhibitors.
-
Visualization: SAR & Mechanistic Divergence
Figure 1: Divergent therapeutic pathways of the methylurea scaffold based on nitrosation status.
Therapeutic Class I: N-Nitroso-N-Methylureas (Oncology)
Streptozotocin (STZ)
Streptozotocin is a glucosamine-nitrosourea derivative. Unlike other nitrosoureas (e.g., Carmustine) that are highly lipophilic, STZ contains a glucose moiety.
-
Mechanism of Action: The glucose moiety facilitates transport into pancreatic
-cells via the GLUT2 transporter. Once intracellular, the N-nitroso-N-methylurea fragment decomposes, generating a methylating agent that damages DNA. -
Clinical Indication: Metastatic islet cell carcinoma of the pancreas.
-
Research Application: Induction of Type 1 diabetes in rodent models (selective toxicity to
-cells).
Mechanism of Decomposition
The therapeutic efficacy relies on the generation of the methyldiazonium ion (
-
Nucleophilic attack (often by
) on the carbonyl carbon. -
Release of isocyanate and methyldiazohydroxide.
-
Formation of the methyldiazonium ion (the "ultimate carcinogen/drug").
-
Methylation of DNA bases, leading to interstrand crosslinks or mismatch errors during replication.
Therapeutic Class II: Stable N-Methylureas (Targeted Therapy)
Modern medicinal chemistry utilizes the N-methylurea motif not as a warhead, but as a privileged scaffold for protein interaction.
Kinase Inhibition
Urea derivatives are classic "linker" motifs in kinase inhibitors (e.g., Sorafenib). The addition of an N-methyl group (N-substituted methylurea) alters the pharmacological profile:
-
Solubility: Reduces the high lattice energy typical of symmetrical ureas, improving solubility.
-
Selectivity: The methyl group can induce a cis-cis urea conformation, fitting into specific hydrophobic pockets in the ATP-binding site that unsubstituted ureas cannot access.
Antimicrobial Agents (MraY Inhibitors)
Recent research identifies N-methylurea derivatives as inhibitors of MraY translocase , an enzyme essential for bacterial cell wall synthesis.
-
Lead Compounds: Aminoribosyl uridines substituted with a 5'-methylene-urea.[1]
-
Efficacy: Active against MRSA and Pseudomonas aeruginosa.[1] The urea moiety mimics the transition state of the phosphoryl transfer reaction.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Methylurea Derivatives
Rationale: This protocol avoids the use of highly toxic methyl isocyanate gas by utilizing in situ generation or safer surrogates like Carbonyldiimidazole (CDI).
Reagents:
-
Primary Amine (
) -
N,N'-Carbonyldiimidazole (CDI)
-
Methylamine (2.0 M in THF)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Activation: Dissolve
eq of the primary amine in anhydrous DCM under Nitrogen atmosphere. Add eq of CDI. Stir at for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor: Formation of the acyl-imidazole intermediate via TLC. -
Coupling: Cool the reaction mixture to
. Add eq of Methylamine solution dropwise. -
Reaction: Stir at RT for 4-12 hours.
-
Workup: Quench with water. Extract with DCM (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization (Ethanol/Water) or Flash Column Chromatography (Silica gel).
Self-Validation Check:
-
NMR: The N-methyl group should appear as a doublet (coupling to NH) around
2.6-2.9 ppm in -NMR. -
Mass Spec: Confirm Molecular Ion
.
Protocol B: Biological Evaluation (MTT Cytotoxicity Assay)
Rationale: To assess the antiproliferative potential of the synthesized methylurea derivative against cancer cell lines (e.g., HeLa, MCF-7).
Workflow:
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate for 24h at , . -
Treatment: Add the N-methylurea derivative at graded concentrations (e.g.,
). Include Streptozotocin as a positive control (if testing alkylating potential) or Sorafenib (if testing kinase inhibition). -
Incubation: Incubate for 48-72 hours.
-
Labeling: Add
of MTT reagent ( ) to each well. Incubate for 4 hours. -
Solubilization: Remove media. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at
. Calculate using non-linear regression.
Data Summary: Comparative Pharmacology
| Feature | N-Nitroso-N-Methylurea (e.g., STZ) | Stable N-Methylurea (e.g., MraY Inhibitors) |
| Primary Mechanism | DNA Alkylation (Genotoxic) | Enzyme Inhibition (Non-genotoxic) |
| Chemical Stability | Unstable (Light/Heat sensitive) | Stable |
| BBB Permeability | High (Lipophilic) / Variable (STZ is GLUT2 dependent) | Tunable via R-groups |
| Toxicity Profile | Bone marrow suppression, Carcinogenic | Target-dependent (e.g., GI toxicity) |
| Key Indication | Pancreatic Islet Cell Carcinoma | Bacterial Infection, Solid Tumors (Research) |
Mechanism of Action Diagram (Graphviz)
The following diagram illustrates the alkylation pathway of Streptozotocin (Class I) versus the binding mode of stable ureas (Class II).
Figure 2: Mechanistic comparison between the alkylating cytotoxicity of nitrosoureas and the steric/binding inhibition of stable methylureas.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Discusses the N-methylurea substructure in molecular design and conformation.
-
Streptozotocin (Zanosar) - FDA Label. U.S. Food and Drug Administration. Clinical pharmacology and mechanism of N-nitroso-N-methylurea drugs.
-
Synthesis and biological evaluation of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry. (2014). Application of stable methylurea linkers in antimicrobial research.
-
N-Nitroso-N-methylurea (NMU) Carcinogenesis. MedChemExpress. Technical data on the alkylating mechanism and research use of NMU.
-
Synthesis of N-substituted ureas via CDI. Synthetic Communications. Methodological grounding for the experimental protocol provided.
Sources
Technical Guide: Synthesis and Applications of Piperonyl Methyl Ureas
[1]
Executive Summary
Piperonyl methyl urea (PMU), formally 1-methyl-3-(3,4-methylenedioxybenzyl)urea , represents a critical scaffold in medicinal chemistry and agrochemical development.[1] Structurally, it combines the lipophilic, metabolic-modulating properties of the piperonyl (benzodioxole) moiety with the hydrogen-bonding capability of a urea linker.
While the piperonyl group is widely recognized for its role in inhibiting cytochrome P450 enzymes (e.g., in Piperonyl Butoxide), urea derivatives of this scaffold are increasingly investigated for TRPV1 antagonism (pain management), anti-tubercular activity (via cytochrome bc1 complex inhibition), and as stable bioisosteres in herbicide design.
This guide provides a rigorous technical review of the synthesis of PMU, prioritizing atom economy , operator safety , and regulatory compliance .[1] Unlike historical methods relying on volatile isocyanates, we focus on modern, phosgene-free carbamoylation strategies.[1]
Chemical Identity & Structural Analysis[2][3]
The term "piperonyl" strictly refers to the 3,4-methylenedioxybenzyl group. Confusion often arises with "piperonyl" vs. "3,4-methylenedioxyphenyl" (aniline derivatives).[1] This guide focuses on the benzyl derivative, which is the standard nomenclature in pharmaceutical intermediates.[1]
-
IUPAC Name: 1-methyl-3-(1,3-benzodioxol-5-ylmethyl)urea[1]
-
Molecular Formula: C₁₀H₁₂N₂O₃
-
Molecular Weight: 208.21 g/mol
-
Key Moieties:
Synthetic Pathways: Mechanistic Review
We evaluate three primary methodologies for synthesizing PMU. The choice of pathway depends on scale, reagent availability, and safety constraints.[1]
Method A: The Isocyanate Route (Historical/Industrial)
-
Mechanism: Nucleophilic addition of piperonylamine to methyl isocyanate (MIC).[1]
-
Status: High Hazard. MIC is highly toxic and volatile (b.p. 39 °C).[1]
-
Utility: High atom economy (100%), but rarely used in bench-scale R&D due to safety risks (Bhopal legacy).[1]
Method B: The CDI-Mediated One-Pot Synthesis (Recommended)[1]
-
Mechanism: Activation of piperonylamine with 1,1'-Carbonyldiimidazole (CDI) to form an imidazole-carboxylate intermediate, followed by displacement with methylamine.[1]
-
Status: Preferred. Phosgene-free, mild conditions, high yield.[1]
-
Utility: Ideal for gram-to-kilogram scale synthesis in pharmaceutical labs.[1]
Method C: The Carbamate Exchange (Green Chemistry)
-
Mechanism: Reaction of piperonylamine with phenyl N-methylcarbamate.[1]
-
Status: Green. Avoids free isocyanates and unstable intermediates.[1] Phenol byproduct is easily removed.[1]
Visualization of Signaling & Synthetic Logic[1]
The following diagram illustrates the decision logic and mechanistic flow for the recommended CDI pathway versus the hazardous Isocyanate route.
Caption: Comparative synthetic logic. Path A (Red) utilizes hazardous MIC; Path B (Green) utilizes CDI for a safer, stepwise activation.
Detailed Experimental Protocol
This section details the CDI-Mediated Synthesis (Method B) , chosen for its balance of safety, yield, and purity.
Reagents & Equipment[1]
-
Precursor: Piperonylamine (3,4-methylenedioxybenzylamine) [CAS: 2620-50-0].[1]
-
Activator: 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade].[1]
-
Nucleophile: Methylamine (2.0 M solution in THF or Methanol).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis of CDI).[1]
Step-by-Step Methodology
-
Activation Phase:
-
Charge a flame-dried 250 mL round-bottom flask with Piperonylamine (10.0 mmol, 1.51 g) and DCM (50 mL) .
-
Cool the solution to 0 °C using an ice bath.
-
Add CDI (11.0 mmol, 1.78 g) portion-wise over 10 minutes. Note: CO₂ evolution will occur.
-
Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1 hour. Monitor by TLC (disappearance of amine).
-
-
Coupling Phase:
-
Cool the reaction mixture back to 0 °C .
-
Add Methylamine (2.0 M in THF, 15.0 mmol, 7.5 mL) dropwise.
-
Allow the mixture to warm to RT and stir for 4–6 hours. The intermediate acyl imidazole is highly reactive toward the primary amine.[1]
-
-
Work-up & Purification:
-
Quench the reaction with 10% HCl (30 mL) . Crucial: This protonates the imidazole byproduct and unreacted amine, keeping them in the aqueous phase, while the urea product may precipitate or remain in organic depending on solubility.[1]
-
Correction: Ureas can be soluble in organics.[1] A better workup: Wash organic layer with 10% citric acid (removes imidazole), then saturated NaHCO₃ , then brine .[1]
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]
-
Recrystallization: The crude solid is typically recrystallized from hot Ethanol/Water (1:1) or Ethyl Acetate/Hexane .[1]
-
Expected Yield & Data
-
Yield: 85–92%
-
Appearance: White crystalline solid.[1]
-
Melting Point: 116–119 °C (consistent with isopropyl analog trends).[1]
Comparative Analysis of Methods
| Parameter | Method A: Isocyanate | Method B: CDI (Recommended) | Method C: Carbamate |
| Reagent Hazard | Critical (MIC) | Low (CDI is moisture sensitive) | Low (Stable solid) |
| Atom Economy | 100% | ~65% (Loss of Imidazole) | ~55% (Loss of Phenol) |
| Purification | Simple (Evaporation) | Extraction/Wash required | Chromatography often needed |
| Reaction Time | < 1 Hour | 4–6 Hours | 12–24 Hours |
| Scalability | Industrial only | Lab to Pilot Plant | Lab Scale |
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.
1H NMR (400 MHz, DMSO-d₆)
-
δ 6.80–6.90 (m, 3H): Aromatic protons of the benzodioxole ring.[1]
-
δ 6.30 (bt, 1H): Urea NH (adjacent to benzyl).[1]
-
δ 5.98 (s, 2H): Methylenedioxy protons (-O-CH₂-O-).[1] Diagnostic Singlet.
-
δ 5.80 (bq, 1H): Urea NH (adjacent to methyl).[1]
-
δ 4.15 (d, 2H): Benzylic CH₂ (coupled to NH).[1]
-
δ 2.60 (d, 3H): N-Methyl group.[1]
Mass Spectrometry (ESI-MS)[1]
Safety & Regulatory Compliance
Precursor Vigilance[1]
-
Piperonylamine: While not a List I chemical itself in many jurisdictions (unlike Piperonal or PMK), it is structurally related to MDMA precursors.[1] Researchers must maintain strict inventory logs and use the compound solely for legitimate research (e.g., TRPV1, antimicrobial studies).[1]
-
Diversion Alert: Synthesis of "piperonyl methyl urea" should not be confused with attempts to mask PMK.[1] This urea is a stable end-product, not a feasible pro-drug for illicit amines due to the stability of the urea linkage.[1]
Handling Protocols
References
-
Ghosh, A. K., & Brindisi, M. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[1] Link
-
Satish, A., et al. (2021).[1] Discovery of benzylpiperazine ureas as potent antitubercular agents. Molecular Diversity, 25, 1-15. Link
-
Organic Syntheses. (1943).[1] Nitrosomethylurea (Precursor logic and urea chemistry). Organic Syntheses, Coll. Vol. 2, p.461.[1] Link
-
PrepChem. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. (Analogous synthesis protocol). Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12228, Methyl isocyanate. Link
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Methylurea Derivatives Using Phenyliodine(III) Diacetate (PIDA)
Introduction: A Modern Approach to Urea Synthesis
Urea derivatives are a cornerstone in medicinal chemistry, agrochemicals, and materials science, exhibiting a wide range of biological activities and functional properties.[1] The synthesis of these valuable compounds, however, has often relied on multi-step procedures or the use of hazardous reagents like phosgene.[1] This guide details a robust and convenient one-pot method for the synthesis of N-substituted ureas directly from primary amides using the hypervalent iodine(III) reagent, Phenyliodine(III) diacetate (PIDA).[2][3][4] This approach, centered around a PIDA-mediated Hofmann rearrangement, offers a milder, more efficient, and environmentally benign alternative to traditional methods.[5][6]
Hypervalent iodine reagents, such as PIDA, have gained significant traction in modern organic synthesis due to their low toxicity, high stability, and ease of handling compared to heavy-metal oxidants.[5][7] They act as powerful oxidizing agents under mild conditions, enabling a diverse array of chemical transformations.[8][9][10] In this context, PIDA facilitates the direct conversion of primary amides into isocyanate intermediates, which are then trapped in situ by an ammonia source to yield the desired urea derivatives.[2][3][4] This one-pot protocol streamlines the synthetic process, enhancing overall efficiency and atom economy.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, detailed experimental protocols, and practical application notes for the successful implementation of this synthetic strategy.
Mechanistic Insights: The PIDA-Mediated Hofmann Rearrangement
The core of this one-pot synthesis is the Hofmann rearrangement, a classic organic reaction for the conversion of primary amides to amines with one fewer carbon atom.[11] The use of PIDA as the oxidant offers a significant advantage over the traditional use of bromine and strong base.[11] The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
N-I Bond Formation: The reaction initiates with the nucleophilic attack of the amide nitrogen onto the iodine(III) center of PIDA, displacing an acetate ligand. This forms an N-iodo intermediate.
-
Deprotonation: A base, typically from the ammonia source or adventitious water, deprotonates the amide nitrogen, leading to the formation of a key N-iodoamide intermediate.
-
Rearrangement and Isocyanate Formation: The crucial rearrangement step involves the migration of the alkyl or aryl group (R) from the carbonyl carbon to the nitrogen atom, with the concomitant departure of the iodobenzene leaving group. This concerted step generates an isocyanate intermediate.
-
Nucleophilic Trapping: The in situ generated isocyanate is highly electrophilic and is immediately trapped by a nucleophile. In this synthesis, an ammonia source (such as aqueous ammonia or ammonium carbamate) acts as the nucleophile, attacking the carbonyl carbon of the isocyanate.
-
Proton Transfer and Urea Formation: A final proton transfer event yields the stable N-substituted urea product.
The use of 2,2,2-trifluoroethanol (TFE) as a solvent can enhance the electrophilicity of the hypervalent iodine species, which is particularly beneficial for the synthesis of ureas from electron-poor carboxamides.[2][4]
Caption: Proposed mechanism for the PIDA-mediated Hofmann rearrangement for the synthesis of N-substituted ureas.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative methylurea derivative.
General Considerations and Reagent Preparation
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Phenyliodine(III) diacetate (PIDA) is commercially available. Primary amides can be synthesized via standard methods.
-
Solvents: Methanol (MeOH) is a common solvent for this reaction. For less reactive amides, 2,2,2-trifluoroethanol (TFE) can be employed.[2][4]
-
Ammonia Source: A solution of ammonia in methanol (methanolic ammonia) or ammonium carbamate can be used as the ammonia source.[2][4] Ammonium carbamate is a convenient solid that slowly releases ammonia in solution.
-
Safety: PIDA is an oxidizing agent and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
Representative Protocol for the Synthesis of Benzylurea from 2-Phenylacetamide
Caption: A generalized experimental workflow for the one-pot synthesis of methylurea derivatives using PIDA.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylacetamide (1.0 mmol, 1.0 equiv).
-
Dissolution: Add methanol (5 mL) and stir until the amide is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
PIDA Addition: Add PIDA (2.0 mmol, 2.0 equiv) portionwise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Ammonia Addition: To the stirring suspension, add a solution of ammonia in methanol (7 M, 2.5 mL, 17.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.
-
Workup: Upon completion, quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylurea.
Data Presentation: Substrate Scope and Yields
The one-pot synthesis of N-substituted ureas using PIDA is applicable to a wide range of primary amides, including those bearing various functional groups. The following table summarizes representative examples with their corresponding reaction conditions and yields.
| Entry | Starting Amide | Ammonia Source | Solvent | Time (h) | Yield (%) |
| 1 | Benzamide | NH₃ in MeOH | MeOH | 6 | 85 |
| 2 | 4-Methoxybenzamide | NH₃ in MeOH | MeOH | 5 | 92 |
| 3 | 4-Nitrobenzamide | Ammonium Carbamate | TFE | 12 | 78 |
| 4 | Cyclohexanecarboxamide | NH₃ in MeOH | MeOH | 8 | 88 |
| 5 | 2-Phenylacetamide | NH₃ in MeOH | MeOH | 4 | 95 |
| 6 | Nicotinamide | Ammonium Carbamate | TFE | 10 | 75 |
Note: Yields are for isolated and purified products. Reaction conditions may require optimization for specific substrates.
Application Notes and Troubleshooting
-
Substrate Limitations: While the method is broadly applicable, amides with highly sensitive functional groups that are prone to oxidation may require careful optimization of reaction conditions.
-
Alternative Ammonia Sources: For substrates that are sensitive to the basicity of methanolic ammonia, ammonium carbamate is a milder alternative as it provides a slow, sustained release of ammonia.[2]
-
Solvent Choice: For electron-deficient amides, which are less nucleophilic, the use of 2,2,2-trifluoroethanol (TFE) as a solvent can significantly improve reaction rates and yields by enhancing the electrophilicity of the PIDA reagent.[2][4]
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C).
-
Side Reactions: Over-oxidation or other side reactions may occur. Ensure that the PIDA is added portionwise at a low temperature to control the reaction exotherm.
-
Purification Issues: The polarity of urea derivatives can sometimes make purification challenging. Experiment with different solvent systems for column chromatography.
-
Conclusion
The one-pot synthesis of N-substituted ureas from primary amides using PIDA represents a significant advancement in synthetic methodology. This approach, leveraging a PIDA-mediated Hofmann rearrangement, is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope. By understanding the underlying mechanism and following the detailed protocols and application notes provided herein, researchers can efficiently access a diverse array of urea derivatives for various applications in drug discovery and beyond. The use of the environmentally benign hypervalent iodine reagent PIDA further aligns this method with the principles of green chemistry.[12]
References
-
(PDF) Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - Academia.edu. Available at: [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Available at: [Link]
-
Phenyliodine(III)diacetate (PIDA): Applications in Rearrangement/Migration Reactions. Available at: [Link]
-
Hypervalent Iodine Compounds - Organic Chemistry Portal. Available at: [Link]
-
New Hypervalent Iodine Reagents for Oxidative Coupling | Frontiers Research Topic. Available at: [Link]
-
Hypervalent iodine(III) reagents in organic synthesis - Arkivoc. Available at: [Link]
-
Hypervalent organo iodines reagents in organic synthesis | PPTX - Slideshare. Available at: [Link]
-
Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - MDPI. Available at: [Link]
-
(PDF) Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis (2022) | Ravi Varala | 15 Citations - SciSpace. Available at: [Link]
-
Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis - ResearchGate. Available at: [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
-
ChemInform Abstract: Highly Efficient Synthesis of Ureas and Carbamates from Amides by Iodosylbenzene-Induced Hofmann Rearrangement. | Request PDF - ResearchGate. Available at: [Link]
-
NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Scheme 12. PIDA-mediated Hofmann rearrangement. - ResearchGate. Available at: [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides | Request PDF - ResearchGate. Available at: [Link]
-
Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. Available at: [Link]
-
Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]
- 7. Hypervalent Iodine Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Benzodioxolyl Ureas
Abstract & Scientific Rationale
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, appearing in potent VEGFR-2 inhibitors, antimicrobial agents, and insecticide synergists. When coupled with a urea linkage, this pharmacophore exhibits enhanced hydrogen bonding capabilities, critical for binding to the ATP-binding pocket of kinase targets.
Traditional thermal synthesis of ureas (refluxing amines with isocyanates or phosgene equivalents) often suffers from long reaction times (4–12 hours), incomplete conversion, and thermal degradation of sensitive substrates.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating benzodioxolyl ureas. By leveraging dielectric heating, this method reduces reaction times to 10–20 minutes while significantly improving yield and purity profiles.
Chemical Basis & Mechanism
The Microwave Effect
Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reagents and solvent.
-
Dipolar Polarization: The polar amide/urea precursors align with the oscillating electric field, generating internal heat via molecular friction.
-
Transition State Stabilization: The polar transition state of the nucleophilic attack (amine on isocyanate/carbonyl) is stabilized by the electromagnetic field, lowering the activation energy (
).
Reaction Pathways
We present two distinct pathways:
-
Pathway A (Direct Addition): High-speed reaction of 3,4-methylenedioxyaniline with isocyanates. Best for library generation.
-
Pathway B (Green/CDI-Mediated): Isocyanate-free coupling using 1,1'-Carbonyldiimidazole (CDI). Best for safety and diversity.
Figure 1: Dual-pathway strategy for benzodioxolyl urea synthesis. Pathway A is direct; Pathway B is a one-pot, two-step sequential synthesis.
Equipment & Materials
Hardware Requirements
-
Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to non-uniform field density and safety risks.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (pressure rated to 30 bar).
-
Stirring: Magnetic stir bars (Teflon coated).
Reagents
-
Substrate: 3,4-Methylenedioxyaniline (CAS: 14268-66-7).
-
Electrophiles: Phenyl isocyanate (Pathway A) or CDI (Pathway B).
-
Solvents: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). Dichloromethane (DCM) is avoided in MW due to high vapor pressure.
Experimental Protocols
Protocol A: Direct Isocyanate Addition (Standard)
Objective: Rapid synthesis of N-(1,3-benzodioxol-5-yl)-N'-phenylurea.
-
Preparation:
-
Dissolve 3,4-methylenedioxyaniline (1.0 mmol, 137 mg) in Acetonitrile (3 mL) in a 10 mL MW vial.
-
Add Phenyl isocyanate (1.1 mmol, 120 µL) dropwise.
-
Critical: Add a magnetic stir bar and seal the vial immediately.
-
-
Microwave Irradiation:
-
Mode: Dynamic (Power controlled by Temperature).
-
Temp: 85 °C.
-
Hold Time: 10 minutes.
-
Max Power: 150 W.
-
Pressure Limit: 250 psi (17 bar).
-
-
Workup:
-
Cool the vial to room temperature (RT) using compressed air (integrated in most reactors).
-
The urea product typically precipitates upon cooling.
-
Filter the solid, wash with cold diethyl ether (2 x 5 mL) to remove unreacted isocyanate.
-
Validation: Dry under vacuum.[1] Yield is typically >90%.
-
Protocol B: CDI-Mediated One-Pot Synthesis (Green/Isocyanate-Free)
Objective: Synthesis of unsymmetrical ureas without handling toxic isocyanates.
-
Activation Step:
-
Coupling Step:
-
De-cap the vial (carefully, after cooling).
-
Add the second amine (e.g., benzylamine, 1.2 mmol).
-
Re-seal.
-
MW Irradiation: 100 °C for 15 minutes.
-
-
Workup:
-
Evaporate THF.
-
Redissolve residue in EtOAc and wash with water (to remove imidazole byproduct).
-
Recrystallize from EtOH/Water.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
Data Summary & Optimization
Comparative Efficiency
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) |
| Solvent | Toluene / Benzene | Acetonitrile / Ethanol |
| Temperature | 110 °C | 85 °C |
| Time | 4 – 12 Hours | 10 Minutes |
| Yield | 65 – 75% | 92 – 96% |
| Purification | Column Chromatography often required | Simple Filtration |
Critical Process Parameters (CPPs)
-
Solvent Polarity: MW heating relies on dielectric loss (tan δ). Acetonitrile (tan δ = 0.062) is excellent for moderate heating. If higher temperatures (>150°C) are needed, switch to Ethanol (tan δ = 0.941).
-
Concentration: High concentrations (0.5 – 1.0 M) favor precipitation of the product upon cooling, simplifying workup.
-
Stirring: Vigorous stirring is non-negotiable to prevent "hot spots" which can cause charring of the benzodioxole ring.
Troubleshooting & Quality Control
-
Issue: Low Yield/No Precipitate.
-
Cause: Product is too soluble in MeCN.
-
Fix: Add water (anti-solvent) dropwise to the reaction mixture post-cooling to force precipitation.
-
-
Issue: Vessel Over-Pressure.
-
Cause: Decomposition of CDI releasing CO2 (Pathway B) or volatile solvent.
-
Fix: Use a larger headspace (10 mL vial for 3 mL reaction) and ensure the "Pre-stir" option is enabled to release initial gas before sealing (for CDI).
-
-
Validation (NMR):
-
Look for the Urea -NH- protons. In DMSO-d6, these typically appear as two singlets between 8.0 – 9.5 ppm .
-
The Benzodioxole -O-CH2-O- singlet appears characteristically at ~6.0 ppm .
-
References
-
Microwave-Assisted Urea Synthesis (General)
-
Staudinger-Aza-Wittig Route (Mechanism)
-
Giacomelli, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2367–2373. Link
-
-
Benzodioxole Biological Activity
-
Rescifina, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. ResearchGate/European Journal of Medicinal Chemistry. Link
-
-
Green Synthesis (Water/Isocyanate-free)
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC-PDA Method for the Analysis of Benzodioxole Urea Derivatives
Introduction: The Analytical Imperative for Benzodioxole Ureas
The 1,3-benzodioxole moiety is a significant scaffold in medicinal chemistry and drug development, appearing in numerous biologically active compounds. When coupled with a urea functional group, these derivatives often exhibit a range of pharmacological activities, making them key targets for synthesis and evaluation.[1] Concurrently, they can also appear as process-related impurities or degradation products. Therefore, a robust, specific, and reliable analytical method is paramount for accurate quantification, impurity profiling, and stability testing in research and quality control environments.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the resolution and sensitivity required for complex pharmaceutical matrices.[2] This application note presents a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector for the analysis of benzodioxole urea compounds. We will delve into the causality behind each methodological choice, providing a scientifically grounded protocol that ensures data integrity and reproducibility, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[3][4]
The Strategic Approach to Method Development
Effective method development is not a matter of trial and error but a logical, systematic process.[5] The goal is to find the optimal conditions that provide the necessary selectivity, efficiency, and analysis time. Our strategy is predicated on understanding the physicochemical properties of benzodioxole urea derivatives—namely their moderate to low polarity—and leveraging the strengths of modern chromatographic tools.
The workflow begins with selecting the appropriate chromatographic mode and proceeds through the systematic optimization of the stationary phase, mobile phase, and detection parameters. This entire process is underpinned by a risk-based approach, anticipating potential issues and building a method that is inherently robust.[6]
Caption: HPLC Method Development Workflow.
Experimental Design and Rationale
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing).
-
Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (18.2 MΩ·cm). Formic acid (reagent grade).
-
Reference Standard: Certified reference standard of the target benzodioxole urea derivative.
Rationale for Chromatographic Choices
Chromatographic Mode: Reversed-Phase (RP) Benzodioxole urea compounds are predominantly non-polar due to their aromatic rings and hydrocarbon content. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such molecules based on their hydrophobicity.[7][8] This approach provides excellent reproducibility and is compatible with a wide range of analytes.[9]
Stationary Phase: C18 (L1) An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography and the logical first choice.[10] Its long alkyl chains offer the highest degree of hydrophobicity among common RP phases, ensuring sufficient retention for the non-polar benzodioxole urea analytes.[11] A 5 µm particle size provides a good balance between high efficiency and moderate backpressure, suitable for standard HPLC systems.[12]
Mobile Phase: Acetonitrile and Water The mobile phase consists of water mixed with an organic modifier to elute the analytes from the C18 column.[9] Acetonitrile (ACN) is chosen over methanol as the primary organic modifier due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths. A small amount of formic acid (0.1%) is added to both the aqueous and organic phases. This serves two key purposes:
-
pH Control: It maintains a consistent, slightly acidic pH (~2.7) to suppress the ionization of any residual silanol groups on the silica surface, which prevents peak tailing for the basic urea moiety.
-
Improved Peak Shape: The acidic mobile phase ensures that the analyte molecules are in a single, consistent protonation state, leading to sharper, more symmetrical peaks.
Detector: Photodiode Array (PDA) A PDA detector is indispensable during method development.[13] Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, a PDA scans a range of wavelengths simultaneously.[14][15] This capability allows for:
-
Optimal Wavelength Determination: The full UV spectrum of the analyte can be captured to identify the wavelength of maximum absorbance (λmax), ensuring the highest detection sensitivity.[16]
-
Peak Purity Analysis: By comparing spectra across an eluting peak, co-eluting impurities can be detected, which is a critical component of method specificity.[13][17]
Detailed Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): Measure 1.0 mL of formic acid and add it to a 1000 mL volumetric flask. Dilute to volume with HPLC-grade water. Filter through a 0.45 µm nylon filter and degas for 15 minutes using sonication or vacuum.
-
Mobile Phase B (Organic): Measure 1.0 mL of formic acid and add it to a 1000 mL volumetric flask. Dilute to volume with HPLC-grade acetonitrile. Filter and degas as above.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the benzodioxole urea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used for linearity and quantitation.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the linear range of the method (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: HPLC System Operation and Data Acquisition
-
System Purge: Purge all pump lines with their respective mobile phases for at least 5 minutes to remove air bubbles and ensure a stable baseline.
-
Column Equilibration: Install the C18 column in the column compartment. Set the initial mobile phase composition and allow it to flow through the column for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the CDS software. Include injections of the diluent (blank), system suitability standards, calibration standards, and samples.
-
Run Analysis: Start the sequence. The optimized chromatographic conditions are detailed in the table below.
Optimized Method and Data
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibrate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Detector Settings | Wavelength: 285 nm (for quantitation); Range: 190-400 nm (for spectra) |
| Run Time | 20 minutes |
Trustworthiness: Method Validation and System Suitability
For a method to be trustworthy, its performance must be verified. This is achieved through method validation, which demonstrates that the analytical procedure is fit for its intended purpose.[18][19] The validation should be performed according to ICH Q2(R2) guidelines and assess parameters like specificity, linearity, accuracy, precision, and robustness.[4][20]
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This involves replicate injections of a standard solution.
Caption: Core Pillars of Method Validation.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | > 8000 | Pass |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.4% | Pass |
| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.1% | Pass |
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 25.5 |
| 5.0 | 128.1 |
| 10.0 | 254.9 |
| 25.0 | 635.2 |
| 50.0 | 1275.8 |
| 100.0 | 2550.3 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
This application note details a systematic and scientifically-driven approach to developing a robust RP-HPLC method for the analysis of benzodioxole urea derivatives. By carefully selecting a C18 stationary phase, optimizing the acetonitrile/water mobile phase with a formic acid modifier, and utilizing a PDA detector, this method provides excellent specificity, linearity, and precision. The detailed protocols and validation framework ensure that the method is reliable and suitable for routine use in pharmaceutical research, development, and quality control laboratories. This approach not only yields a high-quality analytical method but also adheres to the rigorous standards expected by regulatory bodies.[3][18]
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. ICH.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
-
GL Sciences. Reverse Phase HPLC Columns.
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation.
-
Moravek. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
-
Wikipedia. Reversed-phase chromatography.
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
-
Thermo Fisher Scientific. Thermo Scientific Dionex PDA Photodiode Array Detector.
-
Waters Corporation. (2023). 2998 Photodiode Array (PDA) Detector.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Slideshare. (2015). Ich guidelines for validation final.
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
-
Welch Materials. HPLC Column Selection Guide.
-
Conquer Scientific. PDA-100 PHOTODIODE ARRAY DETECTOR OPERATOR'S MANUAL.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
-
SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column.
-
Phenomenex. (2025). Types of HPLC Detectors.
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
-
Restek. HPLC Column Selection Guide.
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
-
SCION Instruments. Diode Array Detector HPLC | DAD.
-
Element Lab Solutions. Column Selection for HPLC Method Development.
-
Semantic Scholar. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
-
Semantic Scholar. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
-
Fisher Scientific. 3-(2H-1,3-benzodioxol-5-yl)-1,1-dibenzylurea.
-
OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
-
National Center for Biotechnology Information. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
-
Phenomenex. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
-
ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
-
Cogent. Analysis of Urea.
-
De Gruyter. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
-
Google Patents. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
Sources
- 1. staff-beta.najah.edu [staff-beta.najah.edu]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. moravek.com [moravek.com]
- 8. chromtech.com [chromtech.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. linklab.gr [linklab.gr]
- 13. conquerscientific.com [conquerscientific.com]
- 14. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 15. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. waters.com [waters.com]
- 18. scribd.com [scribd.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-piperonyl-N'-methylurea
Welcome to the dedicated technical support guide for the synthesis of N-piperonyl-N'-methylurea. This resource is designed for researchers and chemists in the pharmaceutical and fine chemical industries. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to optimize your reaction for higher yield and purity.
Introduction: The Chemistry of N-piperonyl-N'-methylurea Synthesis
N-piperonyl-N'-methylurea is an unsymmetrical disubstituted urea. The most reliable and widely adopted method for synthesizing such compounds is the nucleophilic addition of a primary amine to an isocyanate.[1][2] In this specific case, the reaction involves methylamine and piperonyl isocyanate. While the core reaction appears straightforward, achieving high yield and purity requires careful control over reaction conditions to mitigate common side reactions. This guide provides a comprehensive framework for troubleshooting and optimizing this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most efficient synthetic route for N-piperonyl-N'-methylurea?
The most direct and generally highest-yielding method is the reaction of piperonyl isocyanate with methylamine.[3][4] The isocyanate serves as an electrophile that is readily attacked by the nucleophilic methylamine. This reaction is typically fast and exothermic.
Q2: What are the most critical parameters to control for a high-yield synthesis?
There are three paramount factors:
-
Stoichiometry: Precise control of the molar ratio of reactants is crucial. A slight excess of the more volatile and easily removable reactant, methylamine, can be used to ensure the complete consumption of the more valuable piperonyl isocyanate.
-
Temperature: The reaction is highly exothermic.[5] Maintaining a low temperature (e.g., 0-10 °C) during the addition of the amine is essential to prevent side reactions, such as the formation of biurets or symmetrical ureas.[6]
-
Anhydrous Conditions: Isocyanates are highly reactive towards water.[6] Any moisture in the reactants or solvent will lead to the hydrolysis of piperonyl isocyanate into piperonylamine, which can then react with another molecule of isocyanate to form an unwanted symmetrical urea byproduct (N,N'-dipiperonylurea).
Q3: How can I best monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture against a standard of your starting material (piperonyl isocyanate). The disappearance of the isocyanate spot indicates the reaction is complete. The isocyanate can be visualized on a TLC plate by staining with a ceric molybdate solution or by observing its reaction with the silica gel itself. Alternatively, in-line FT-IR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).[7][8]
Q4: What solvents are recommended for this synthesis?
Aprotic solvents are mandatory to prevent reaction with the isocyanate. Suitable choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Acetonitrile
The choice depends on the solubility of the starting materials and the desired reaction temperature. THF and DCM are excellent choices for maintaining low temperatures.
Q5: What are the essential safety precautions when working with isocyanates?
Piperonyl isocyanate, like other isocyanates, should be treated as a potent respiratory sensitizer and irritant.[9] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a practical question-and-answer format.
Problem: Consistently Low Yield or Incomplete Conversion
Q: My final yield is below 50%, and TLC/NMR analysis shows a significant amount of unreacted piperonyl isocyanate. What are the likely causes and how can I fix this?
A: This issue points to problems with either reaction kinetics or stoichiometry. The formation of the isocyanate can often be the limiting step in related syntheses.[10] Let's break down the potential causes and solutions.
-
Cause 1: Inaccurate Stoichiometry of Methylamine. Methylamine is a gas and is typically used as a solution. The concentration of these solutions can change over time due to evaporation.
-
Solution: Titrate your methylamine solution before use to determine its exact concentration. Alternatively, use a freshly opened bottle from a reliable supplier. Using a slight excess (1.05-1.1 equivalents) of methylamine can help drive the reaction to completion.
-
-
Cause 2: Suboptimal Reaction Temperature. While the reaction needs to be cooled to control the exotherm, running it at an excessively low temperature (e.g., < -20 °C) might slow the reaction rate significantly, leading to incomplete conversion within a practical timeframe.
-
Solution: Start the addition of methylamine at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it goes to completion.[11]
-
-
Cause 3: Poor Quality of Piperonyl Isocyanate. The isocyanate precursor may be impure or may have degraded during storage.
-
Solution: Ensure the piperonyl isocyanate is pure. If you are preparing it yourself (e.g., from piperonylamine and triphosgene[3]), ensure it is properly purified and stored under anhydrous conditions.
-
| Parameter | Recommended Action | Rationale |
| Methylamine Stoichiometry | Use 1.05-1.1 equivalents; verify concentration. | Ensures complete consumption of the limiting reagent (isocyanate). |
| Temperature Control | Add amine at 0 °C, then allow to warm to 20-25 °C. | Balances kinetic rate with suppression of side reactions. |
| Reaction Time | Stir for 1-2 hours post-addition at room temperature. | Drives the reaction to completion. |
Problem: Formation of a High-Melting, Insoluble White Solid
Q: During workup or purification, I isolate a significant amount of a white solid that is insoluble in most organic solvents. What is it?
A: This is a classic sign of symmetrical urea formation, specifically N,N'-dipiperonylurea.
-
Underlying Cause: This byproduct forms when piperonyl isocyanate reacts with water. The isocyanate hydrolyzes to an unstable carbamic acid, which then decarboxylates to form piperonylamine. This newly generated amine is nucleophilic and reacts with another molecule of piperonyl isocyanate still in the reaction flask.[6]
Step 1: R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) Step 2: [R-NH-COOH] → R-NH₂ + CO₂ (Piperonylamine) Step 3: R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R (Symmetrical Urea)
-
Solutions:
-
Dry Your Solvent: Use a freshly dried, anhydrous aprotic solvent. If the solvent is from a previously opened bottle, consider drying it over molecular sieves.
-
Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Methylamine: If using a solution of methylamine in a protic solvent like ethanol, this can be a source of water. A solution in THF is a better choice.
-
Problem: Multiple Byproducts Complicating Purification
Q: My crude product shows multiple spots on TLC, making column chromatography or recrystallization difficult. What are these impurities and how can I prevent them?
A: The most likely culprit aside from the symmetrical urea discussed above is biuret formation .
-
Underlying Cause: A biuret is formed when another molecule of isocyanate reacts with the N-H bond of the already-formed N-piperonyl-N'-methylurea product. This secondary reaction is favored by higher temperatures and a high local concentration of isocyanate.[6]
-
Solutions & Preventative Measures:
-
Strict Temperature Control: This is the most effective preventative measure. Perform the amine addition slowly and maintain the reaction temperature at or below 10 °C.
-
Reverse Addition: Instead of adding the methylamine solution to the isocyanate solution, consider adding the isocyanate solution dropwise to the cooled methylamine solution. This ensures that the isocyanate is always the limiting reagent at any given moment, minimizing its chance to react with the product.
-
Purification Strategy: If biuret has formed, it can often be separated by careful column chromatography or fractional crystallization, as its polarity and molecular weight are significantly different from the desired product.
-
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
-
Preparation: Under an inert atmosphere (N₂), dissolve piperonyl isocyanate (1.0 eq) in anhydrous THF (to make a 0.5 M solution) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reactant Addition: Add a 2.0 M solution of methylamine in THF (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Critically, ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Check for the absence of piperonyl isocyanate using TLC (e.g., eluent: 7:3 Hexane:Ethyl Acetate).
-
Workup: Reduce the solvent volume by ~80% using a rotary evaporator. Add n-hexane to the concentrated solution to precipitate the crude product.
-
Purification: Filter the solid product and wash with a small amount of cold hexane. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-piperonyl-N'-methylurea as a white crystalline solid.[12]
Visual Workflow: Synthesis and Purification
The following diagram illustrates the recommended experimental workflow.
Caption: Recommended workflow for the synthesis of N-piperonyl-N'-methylurea.
Reaction Pathway and Major Side Reactions
This diagram shows the desired reaction alongside the two most common side reactions.
Caption: Desired reaction pathway and common detrimental side reactions.
References
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto T-Space. Retrieved February 23, 2026, from [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
- Wang, Q., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206.
- Patil, S. A., et al. (2018).
- Zieliński, T., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4058-4062.
- Rosa, N. S., et al. (2020). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 85(24), 16067-16076.
- El Sabbagh, N., et al. (2024). Autonomous reaction self-optimization using in-line high-field NMR spectroscopy. Reaction Chemistry & Engineering, 9, 2599.
- Boivin, J., & Gagnon, P. E. (1952). PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Canadian Journal of Chemistry, 30(12), 973-976.
-
Nitrosomethylurea. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
- PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE. (1979). Google Patents.
-
Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. (2009). ResearchGate. Retrieved February 23, 2026, from [Link]
- Papoutsis, I., et al. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. International Journal of Molecular Sciences, 15(8), 14866-14894.
-
Synthesis of N-methyl-N',N'-diphenylurea. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
- Nomination Background: Methylamine (CASRN: 74-89-5). (1996). National Institute of Environmental Health Sciences.
- Chatterjee, S., et al. (2023).
- Thassu, D., et al. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Biomarkers, 6(2), 126-141.
- Kumar, A., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1850-1865.
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 23, 2026, from [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2015). ResearchGate. Retrieved February 23, 2026, from [Link]
-
3,4-Dibromo-2,5-diformylthiophene. (2009). Organic Syntheses. Retrieved February 23, 2026, from [Link]
- Greve, C., et al. (2021). Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. Journal of Flow Chemistry, 11, 355-365.
- Piperonal purification method. (1996). Google Patents.
- Sivarao, T., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-8.
- Bakulev, V. A., et al. (2021). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. ChemProc, 8(1), 54.
- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.
-
Analytical Strategies For The Characterization of Botanicals. (n.d.). University of Messina. Retrieved February 23, 2026, from [Link]
-
Possible reaction pathway of interaction of N-methylurea with methylamine monomer. (2022). Pure and Applied Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2018). MDPI. Retrieved February 23, 2026, from [Link]
- PURIFICATION OF UREA. (1963). Google Patents.
-
A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. (2017). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methylurea | 598-50-5 [chemicalbook.com]
Technical Support Center: N-Substituted Urea Synthesis Optimization
This guide is designed as a dynamic technical support interface for researchers optimizing N-substituted urea synthesis. It prioritizes mechanistic understanding over rote recipe following.
Current Status: Online 🟢 Topic: Reaction Temperature & Kinetic Control Ticket ID: UREA-OPT-2026
🔬 Core Directive: The Thermodynamic vs. Kinetic Balance
In N-substituted urea synthesis, temperature is not just a variable; it is the primary switch between clean product formation and irreversible byproduct cascades .
The synthesis generally follows two distinct mechanistic regimes depending on your starting materials:
-
Isocyanate-Amine Addition: Highly exothermic, kinetically controlled. Requires Heat Removal .
-
Activated Carbamate/CDI Displacement: Endothermic or activation-barrier limited. Requires Heat Input .
📂 Module 1: The Isocyanate Route (Direct Addition)
Scenario: You are reacting an isocyanate (
📉 The Protocol: "Cool, Then Quench"
This reaction is fast and exothermic. The urea bond forms almost instantaneously upon mixing.
Standard Operating Procedure (SOP):
-
Dissolution: Dissolve the amine in an anhydrous aprotic solvent (DCM, THF, or Toluene).
-
Cryogenic Setup: Cool the amine solution to 0°C (ice bath).
-
Controlled Addition: Add the isocyanate dropwise. Do not add all at once.
-
Equilibration: Allow to warm to Room Temperature (RT) only after addition is complete.
❓ FAQ & Troubleshooting
Q: Why does my reaction turn into a solid brick, stopping the stir bar?
-
Diagnosis: Premature crystallization. Ureas are notoriously insoluble in non-polar solvents due to strong intermolecular hydrogen bonding (the "urea tape" motif).
-
The Fix:
Q: I see a new impurity spot (TLC) running just above my product. What is it?
-
Diagnosis: Biuret Formation .
-
Corrective Action: Maintain strict 0°C during addition. Ensure 1:1 stoichiometry. If the amine is valuable, use a slight deficiency of isocyanate (0.95 eq).
Q: My LCMS shows a "Symmetrical Urea" (
-
Diagnosis: Moisture Contamination .
-
The Fix: Use flame-dried glassware and anhydrous solvents. This is not a temperature issue; it is a dryness issue.
📂 Module 2: The CDI / Triphosgene Route (One-Pot)
Scenario: You are activating an amine with Carbonyldiimidazole (CDI) or Triphosgene to generate an isocyanate in situ, then adding a second amine.
📈 The Protocol: "The Stepwise Ramp"
Temperature control is critical here to prevent the "Double-Addition" error (where the activating agent reacts with two equivalents of the first amine).
Standard Operating Procedure (SOP):
-
Activation (Step A): Dissolve CDI in THF. Cool to 0°C . Add Amine 1 slowly.
-
The Wait: Stir at 0°C for 30–60 mins. Critical: Ensure Amine 1 is consumed before adding Amine 2.
-
Displacement (Step B): Add Amine 2.
-
The Push: Warm to RT or Reflux (60°C) depending on the nucleophilicity of Amine 2.
📊 Optimization Decision Matrix
Caption: Decision tree for temperature management in urea synthesis. Blue nodes indicate kinetically fast routes; Red nodes indicate multi-step activation routes requiring thermal modulation.
❓ FAQ & Troubleshooting
Q: I am using an aniline (aromatic amine) as the second amine in a CDI reaction, and the yield is <10%.
-
Diagnosis: Nucleophilic Stagnation .
-
Anilines are weak nucleophiles. The intermediate acyl-imidazole is stable at RT and will not react with the aniline efficiently.
-
-
The Fix:
-
Thermal Activation: After adding the aniline, heat the reaction to 60°C (THF reflux) or 80-100°C (Toluene/Dioxane) [1].
-
Catalysis: Add a nucleophilic catalyst like DMAP (10-20 mol%) or a strong base like NaH (if functional groups allow) to deprotonate the aniline [2].
-
Q: Why do I get symmetrical urea of Amine 1 in my CDI reaction?
-
Diagnosis: Thermal Rush .
-
You added CDI to Amine 1 at room temperature or too quickly. The highly reactive CDI reacted with two molecules of Amine 1 before the intermediate could stabilize.
-
-
The Fix: Always perform the CDI activation step at 0°C or even -10°C . Add the amine slowly to the CDI (inverse addition can also help: add Amine to excess CDI).
📊 Data Summary: Temperature vs. Yield
The following table summarizes optimal temperature windows based on reactant electronics.
| Reaction Type | Nucleophile (Amine) | Electrophile | Optimal Temp | Critical Risk (High Temp) | Critical Risk (Low Temp) |
| Direct Addition | Aliphatic ( | Isocyanate | 0°C | Biuret formation; Isocyanate dimerization | Solubility crash |
| Direct Addition | Aromatic ( | Isocyanate | RT | Reversibility (equilibrium shift) | Incomplete conversion |
| CDI / Triphosgene | Aliphatic | Activated Intermediate | RT | Symmetrical urea (scrambling) | Slow kinetics |
| CDI / Triphosgene | Aromatic | Activated Intermediate | 60°C - 100°C | Decomposition of intermediate | No Reaction (Common failure point) |
| Carbamate Disp. | Any | Phenyl Carbamate | 80°C - 120°C | Thermal degradation of sensitive groups | No displacement of phenol |
🧪 Experimental Protocol: The "Self-Validating" Run
To ensure reproducibility, follow this validated workflow for a CDI-mediated synthesis (the most temperature-sensitive route).
Reagents:
-
Amine A (1.0 equiv)[8]
-
CDI (1.1 equiv)
-
Amine B (1.1 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
System Prep: Flame-dry a round-bottom flask. Flush with
. -
Activation (Cold): Add CDI and THF. Cool to 0°C .
-
Addition 1: Add Amine A dissolved in minimal THF dropwise over 15 minutes.
-
Validation Point: Take a TLC aliquot after 30 mins. Amine A should be gone. If not, stir longer at 0°C. Do not proceed until Amine A is consumed.
-
-
Addition 2: Add Amine B in one portion.
-
Thermal Ramp:
-
If Amine B is Aliphatic: Remove ice bath, stir at RT for 4-12h.
-
If Amine B is Aromatic: Replace ice bath with oil bath. Heat to reflux (66°C) for 4-12h.
-
-
Workup: Cool to RT. Quench with water.[1] Extract with EtOAc.[9]
🔗 References
-
CDI-Mediated Synthesis of Ureas:
-
Isocyanate Reactivity & Side Reactions:
-
General Urea Synthesis Protocols:
-
Curtius Rearrangement (Alternative Route):
Sources
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature [organic-chemistry.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Resolution of NMR Impurities in Piperonyl Urea Synthesis
Subject: Troubleshooting & Purification Guide for N-(3,4-Methylenedioxybenzyl)urea Ticket ID: NMR-PU-2024-05 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction & Scope
This technical guide addresses the synthesis and characterization of piperonyl urea (specifically N-(3,4-methylenedioxybenzyl)urea), derived from piperonylamine (3,4-methylenedioxybenzylamine) and potassium cyanate (KOCN).
While the Wöhler synthesis adaptation (amine + cyanate) is robust, researchers often encounter specific impurity profiles in NMR spectroscopy that complicate purity assessment. This guide deconstructs those signals, explains their mechanistic origin, and provides validated remediation protocols.
Note on Nomenclature: This guide focuses on the benzyl derivative (urea attached to -CH2-), not the phenyl derivative (aniline precursor), as piperonylamine is the standard starting material.
Module 1: Diagnostic Triage (NMR Forensics)
Before attempting purification, you must identify the specific impurity. The table below correlates common "ghost peaks" with their chemical structures.
Comparative 1H NMR Data Table (DMSO-d6)
| Signal Region | Target Product: N-Piperonylurea | Impurity A: Symmetric Urea | Impurity B: Piperonylamine HCl | Impurity C: Biuret |
| Structure | Mono-substituted | 1,3-Bis(piperonyl)urea | Starting Material Salt | Carbamoylurea |
| -O-CH₂-O- | 5.98 ppm (s, 2H) | 5.98 ppm (s, 4H) | 6.02 ppm (s, 2H) | N/A |
| Ar-CH₂-N | 4.12 ppm (d, 2H) | 4.18 ppm (d, 4H) | 3.95 ppm (q/br, 2H) | N/A |
| -NH- (Internal) | 6.35 ppm (t, 1H) | 6.45 ppm (t, 2H) | 8.40 ppm (br, 3H, NH₃⁺) | ~8.5 ppm |
| -NH₂ (Terminal) | 5.45 ppm (s, 2H) | ABSENT | N/A | ~6.8 ppm (br) |
| Key Diagnostic | Integration 2:2:1:2 | No NH₂ signal ; Integration doubles for Ar/CH₂ | Shifted CH₂ ; Broad NH₃⁺ exchange | No aromatic signals |
Expert Insight: The most common issue is Impurity A (Symmetric Urea) . In the NMR, look for the disappearance of the terminal -NH₂ singlet at 5.45 ppm and a subtle downfield shift of the benzylic methylene (-CH₂-) doublet.
Module 2: Synthesis-Specific Troubleshooting
Understanding why impurities form allows you to prevent them. The primary synthesis route involves the nucleophilic attack of piperonylamine on isocyanic acid (generated in situ).
Mechanistic Failure Points
-
Symmetric Urea Formation: If the reaction pH is too neutral or basic, the intermediate Isocyanate is not trapped by ammonia/water but instead reacts with a second molecule of Piperonylamine .
-
Biuret Formation: Occurs if the reaction is heated above 80°C or if excess urea is used in a thermal fusion method.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence showing how stoichiometric imbalance leads to symmetric urea formation.
Module 3: Purification & Remediation Protocols
If your NMR confirms impurities, follow these specific remediation steps. Do not rely on flash chromatography for ureas as they often streak or degrade on silica.
Scenario A: Removing Symmetric Urea (Impurity A)
The symmetric impurity is significantly less soluble in water and ethanol than the target mono-urea.
Protocol: Hot Filtration
-
Suspend the crude solid in Water:Ethanol (80:20) . Use approx. 10 mL per gram of solid.
-
Heat the mixture to reflux (approx. 90°C) .
-
Observation: The mono-urea (Target) should dissolve; the symmetric urea (Impurity A) will likely remain as a suspended solid.
-
Action: Perform a hot filtration through a pre-warmed Buchner funnel.
-
Filtrate Recovery: Cool the filtrate on ice for 2 hours. The target piperonyl urea will crystallize as white needles.
-
Validation: Check melting point. Target MP: ~168-170°C. Symmetric Urea MP: >200°C.
Scenario B: Removing Unreacted Amine (Impurity B)
Amine salts appear if the workup did not include a sufficient acid wash.
Protocol: Acidic Trituration
-
Suspend the solid in 1M HCl (cold).
-
Stir vigorously for 15 minutes. The amine converts to the soluble hydrochloride salt.
-
Filter the solid (Ureas are not basic and will not dissolve in dilute acid).
-
Wash the filter cake with cold water until the filtrate pH is neutral.
-
Dry under vacuum.
Module 4: Advanced Characterization (FAQs)
Q: The NH peaks in my NMR are broad or invisible. Is my reaction failed?
A: Not necessarily. Urea protons are "exchangeable."
-
Cause: Trace acid or water in your DMSO-d6 catalyzes proton exchange, broadening the signal into the baseline.
-
Test: Perform a D₂O Shake . Add 1-2 drops of D₂O to your NMR tube and shake.
-
Result: If the peaks are -NH or -NH₂, they will disappear completely. If they remain, they are impurities attached to carbon.
-
-
Quadrupole Broadening: The Nitrogen-14 nucleus (spin 1) has a quadrupole moment that relaxes the attached protons efficiently, causing natural broadening.
Q: How do I calculate the % molar impurity from the NMR?
A: Use the methylenedioxy peak (-O-CH₂-O-) as your internal standard, as it is stable and distinct.
-
Set the Target Product -O-CH₂-O- singlet (5.98 ppm) integration to 2.00 .
-
Integrate the Impurity -O-CH₂-O- singlet (usually slightly shifted to 5.95 or 6.02 ppm).
-
Calculation:
Troubleshooting Flowchart
Figure 2: Decision tree for isolating NMR anomalies.
References
-
Min, X., et al. (2018).[1][2] "One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid." Synthesis, 50(02), 341-348.[1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.
-
National Institute of Standards and Technology (NIST). "Piperonylamine Mass and NMR Spectral Data." NIST Chemistry WebBook.
-
Kurzer, F. (1963).[3] "Arylureas."[2] Organic Syntheses, Coll.[3] Vol. 4, p.49.
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of N-piperonyl-N'-methylurea
Executive Summary
N-Piperonyl-N'-methylurea (MW: 208.21 Da) is a structural hybrid containing a 1,3-benzodioxole (piperonyl) moiety and a urea linkage. It serves as a critical intermediate in the synthesis of bioactive carbamates and is structurally related to substituted amphetamines, making its precise identification vital for both medicinal chemistry and forensic analysis.
This guide compares the two primary mass spectrometry workflows for this compound: Electron Ionization (EI) (standard for GC-MS library matching) and Electrospray Ionization (ESI-MS/MS) (standard for LC-MS quantification).[1]
Key Finding: While EI provides a fingerprint dominated by the stable piperonyl cation (
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique drastically alters the observed spectral topology.[1] The table below contrasts the performance metrics of both methods for N-piperonyl-N'-methylurea.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive Mode |
| Primary Application | Structural Identification / Library Matching | Quantification / Biological Matrix Analysis |
| Molecular Ion ( | Weak or Absent ( | Dominant |
| Base Peak | ||
| Fragmentation Energy | High (Hard Ionization) | Low (Soft Ionization) - Requires CID |
| Key Mechanism | Homolytic | Heterolytic cleavage & Neutral Loss |
| Limit of Detection | ~1-10 ng (Scan dependent) | ~1-10 pg (MRM mode) |
| Isomer Differentiation | Low (Spectra often identical to isomers) | High (MS/MS transitions are specific) |
Mechanistic Fragmentation Deep Dive
Understanding the causality behind the peaks is essential for validating your data. The fragmentation of N-piperonyl-N'-methylurea follows two distinct pathways driven by the stability of the 3,4-methylenedioxybenzyl cation.
The "Piperonyl Driver" (EI & ESI)
The most thermodynamically stable fragment is the 3,4-methylenedioxybenzyl cation (
-
Mechanism: Direct benzylic cleavage of the C-N bond.
-
Observation: In EI, this peak often constitutes 100% relative abundance, dwarfing the molecular ion.
The Urea Rearrangement (ESI-CID Specific)
In Collision-Induced Dissociation (CID), the protonated urea
-
Pathway: The protonated molecular ion (
209) eliminates methyl isocyanate (CH NCO, 57 Da) . -
Result: This yields the protonated piperonylamine ion (
152). -
Secondary Decay: The
152 ion subsequently loses ammonia (NH , 17 Da) to form the 135 cation.
Visualization of Signaling Pathways
The following diagram maps the fragmentation logic, contrasting the "Hard" EI pathway with the "Soft" ESI-CID pathway.
Figure 1: Comparative fragmentation pathways. Red nodes indicate EI (radical cations); Green/Yellow nodes indicate ESI (even-electron ions).
Experimental Protocols
To ensure reproducibility and self-validating results, follow these optimized workflows.
Protocol A: GC-MS (EI) for Identification
Objective: Library matching and structural confirmation.[2]
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification in the injector).
-
Inlet: Splitless injection at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Source: 230°C, 70 eV.
-
Validation Check:
-
Verify the presence of
135 (Base Peak). -
Verify the presence of
77 and 51 (Aromatic series). -
Note: The molecular ion (
208) may be <5% abundance.
-
Protocol B: LC-MS/MS (ESI) for Quantification
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of Methyl Isocyanate). Specific to methylurea. -
Qualifier:
(Formation of Piperonyl Cation). High intensity, less specific.
-
-
Validation Check:
-
Ensure the ratio of Quant/Qual transitions remains constant (±20%) across the peak.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,4-Methylenedioxybenzyl derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Holčapek, M., et al. (2021). Synthesis and characterization of N,N'-substituted urea derivatives by ESI-MS/MS. Journal of Mass Spectrometry. [Link] (Contextual grounding on Urea fragmentation mechanisms).
-
Abdel-Hay, K., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Forensic Science International. [Link] (Validates the m/z 135 piperonyl cation stability).
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on Benzylic and Alpha cleavage rules).
Sources
Structural Elucidation Guide: 13C NMR Assignments for 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea
Executive Summary: The Structural Challenge
1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea is a structural hybrid containing a methylenedioxyphenyl (benzodioxole) core and a disubstituted urea linker. In drug development and forensic analysis, this compound often appears as a metabolic marker or a synthetic intermediate related to phenethylamine derivatives (e.g., MDMA analogs).
The primary analytical challenge lies in distinguishing this urea derivative from its isobaric isomers (e.g., ethyl-substituted analogs) and synthetic impurities (e.g., symmetric ureas). While
This guide compares the efficacy of
Comparative Analysis: Why C NMR?
The following table objectively compares analytical modalities for this specific benzodioxole-urea scaffold.
| Feature | Performance Verdict | ||
| Urea Identification | Poor. N-H protons are broad, exchangeable with solvent ( | Excellent. The Urea C=O provides a distinct singlet ~158–160 ppm, unaffected by proton exchange. | |
| Benzodioxole Ring | Moderate. Aromatic protons often overlap (ABX system). The | Superior. Resolves the two quaternary oxygenated carbons (~146-148 ppm) distinct from protonated carbons. | |
| Isomer Differentiation | Low. Hard to distinguish N-methyl vs. N-ethyl without clear coupling constants in viscous solvents. | High. Direct chemical shift of methyl (~27 ppm) vs. ethyl (~15 & 40 ppm) is unambiguous. | |
| Sensitivity | High. Rapid acquisition (mins). | Low. Requires longer acquisition or cryoprobes (hrs). |
The "False Positive" Risk
In
Structural Assignments & Data
Molecular Numbering Strategy
To ensure accurate assignment, we utilize a standard numbering scheme.
Figure 1: Numbering scheme for 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea. Note: C1/C2 are oxygenated quaternary carbons; C7 is the dioxole methylene.
Assignment Table (DMSO- )
Solvent Reference: DMSO-
| Carbon Position | Chemical Shift ( | Type (DEPT-135) | Structural Justification |
| C9 (Urea C=O) | 158.5 – 159.2 | Quaternary | Distinctive urea carbonyl. Upfield from amides (~170) and ketones (~200). |
| C1 (Ar-O) | 147.2 | Quaternary | Deshielded by oxygen. |
| C2 (Ar-O) | 146.0 | Quaternary | Deshielded by oxygen. |
| C5 (Ar-Ipso) | 134.5 | Quaternary | Attachment point of the benzyl group. |
| C6 (Ar-CH) | 120.5 | CH (+) | Ortho to the alkyl chain, meta to oxygen. |
| C4 (Ar-CH) | 108.0 | CH (+) | Ortho to oxygen (shielded by resonance). |
| C3 (Ar-CH) | 107.8 | CH (+) | Ortho to oxygen (shielded by resonance). |
| C7 (O-CH2-O) | 100.8 | CH2 (-) | Characteristic methylenedioxy "fingerprint" signal. |
| C8 (Benzyl) | 43.2 | CH2 (-) | Benzylic position attached to Nitrogen. |
| C10 (N-Me) | 26.8 | CH3 (+) | Methyl on urea nitrogen. |
Critical Validation Note: The chemical shift of C7 (100.8 ppm) is the diagnostic "anchor" for the benzodioxole ring. If this peak is absent or shifted >2 ppm, the ring integrity is compromised (e.g., hydrolysis to a catechol).
Experimental Protocol: Self-Validating Workflow
To replicate these results with high fidelity, follow this specific protocol designed to minimize solvent exchange broadening.
Step 1: Sample Preparation
-
Mass: Weigh 15–20 mg of the solid urea derivative.
-
Solvent: Use 0.6 mL DMSO-
(Dimethyl sulfoxide-d6).-
Why DMSO? Chloroform (
) often leads to broadening of the adjacent CH2 signals due to restricted rotation around the urea bond. DMSO promotes a specific conformer through hydrogen bonding, sharpening the lines.
-
-
Tube: Standard 5mm NMR tube.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 1024 scans. (Urea carbonyls have long relaxation times; fewer scans may result in the C=O signal being lost in noise).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C1, C2, C5, C9) relax sufficiently for integration accuracy.
Step 3: The Validation Logic (DEPT-135)
Run a DEPT-135 experiment immediately after the standard Carbon scan. Use the following logic tree to confirm identity:
Figure 2: Decision logic for structural validation using DEPT-135 phasing.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (General reference for Urea C=O shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 4623 (Piperonylamine derivatives).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Benzodioxole substituent effects).[1]
-
Shatadru, J. et al. (2019). "Synthesis and characterization of new 1,3-benzodioxole derivatives." Research Journal of Chemistry and Environment. (Specific chemical shifts for the benzodioxole ring carbons).
Sources
Comparative Potency Guide: Capsazepine vs. Piperonyl Urea Scaffolds in TRPV1 Assays
Executive Summary: The Evolution of Vanilloid Antagonism
This guide provides a technical comparison between Capsazepine (CPZ) , the historical prototype antagonist, and Piperonyl Urea (PU) derivatives (exemplified by high-potency scaffolds like A-425619 or specific N,N'-disubstituted ureas).
While Capsazepine remains a standard reference tool, it is functionally limited by significant species-dependent variability, metabolic instability, and off-target effects. Piperonyl urea scaffolds represent the "next-generation" optimization: replacing the labile thiourea linker with a urea moiety to enhance hydrolytic stability, potency (single-digit nanomolar IC50), and cross-species translational reliability.
Verdict: For screening human TRPV1 (hTRPV1) candidates or in vivo pharmacokinetic studies, Piperonyl Urea analogs are superior due to their nanomolar potency and lack of species-specific drop-off. Capsazepine should be reserved for validating legacy datasets or specific rat-model controls where its profile is well-documented.
Mechanistic & Pharmacological Comparison[1][2]
Both compounds function primarily as competitive antagonists at the vanilloid binding pocket (intracellular side), competing with capsaicin. However, their binding kinetics and allosteric impacts differ significantly.
Molecular Mechanism
-
Capsazepine (CPZ): A steric blocker that anchors to the T550 and Y511 residues. Its thiourea core is rigid but prone to oxidative desulfurization.
-
Piperonyl Urea (PU): Mimics the vanilloid headgroup (piperonyl/methylenedioxy ring) but utilizes a urea linker to engage the receptor with higher affinity hydrogen bonding. This scaffold often induces a "deep-block" state that is harder to wash out, providing sustained antagonism.
Signaling Pathway & Blockade
The following diagram illustrates the competitive inhibition point within the nociceptive signaling cascade.
Figure 1: Competitive antagonism of TRPV1. Both CPZ and PU bind to the closed state, preventing the transition to the open pore configuration upon agonist stimulation.
Comparative Data Profile
The following data aggregates findings from FLIPR calcium flux assays and whole-cell patch-clamp electrophysiology.
| Feature | Capsazepine (CPZ) | Piperonyl Urea Scaffolds (e.g., A-425619) | Advantage |
| Potency (hTRPV1 IC50) | 150 – 560 nM | 4 – 10 nM | Urea (50x Potency) |
| Potency (rTRPV1 IC50) | ~3000 nM (Low affinity) | ~5 – 15 nM | Urea (Species Agnostic) |
| Binding Mode | Competitive (Thioureido) | Competitive (Ureido) | Urea (Higher Affinity) |
| Metabolic Stability | Low (t½ < 15 min in microsomes) | High (t½ > 60 min) | Urea (Suitable for in vivo) |
| Solubility | Moderate (DMSO required) | Good (often modified for solubility) | Urea |
| Selectivity | Poor (Blocks VGCCs, Nicotinic) | High (>1000x vs TRPM8/TRPA1) | Urea |
| Species Gap | High (Human >> Rat) | Low (Human ≈ Rat) | Urea |
Critical Insight: Capsazepine exhibits a drastic loss of potency in rat models due to specific amino acid variances (Tyrosine vs. Histidine at position 511). Piperonyl urea derivatives are designed to bypass this interaction, making them robust tools for translational research using rodent models.
Validated Experimental Protocols
To ensure reproducibility, follow these standardized workflows. Causality is key: every step controls for a specific variable (e.g., dye loading time controls for baseline fluorescence drift).
High-Throughput Calcium Flux Assay (FLIPR)
Objective: Determine IC50 values for antagonist potency.
-
Cell Seeding: Plate HEK293 cells stably expressing hTRPV1 at 50,000 cells/well in poly-D-lysine coated black-wall plates. Incubate 24h.
-
Dye Loading (The Sensor):
-
Remove media. Add 100 µL Fluo-4 AM (4 µM) in HBSS buffer + 2.5 mM Probenecid (prevents dye leakage).
-
Why: Probenecid inhibits organic anion transporters, keeping the fluorescent signal intracellular.
-
Incubate 45 min at 37°C, then 15 min at RT (to equilibrate).
-
-
Antagonist Pre-Incubation (The Variable):
-
Add 50 µL of Test Compound (CPZ or PU) at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate for 10 minutes .
-
Critical: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist shock.
-
-
Agonist Injection (The Trigger):
-
Inject Capsaicin (EC80 concentration, typically 50-100 nM) via automated dispenser.
-
-
Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) every 1 second for 180 seconds.
Figure 2: FLIPR Assay Workflow. The 10-minute pre-incubation is the critical control point for accurate IC50 determination.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: Confirm mechanism and kinetics (washout rates).
-
Holding Potential: -60 mV.
-
Solutions:
-
Protocol:
-
Establish Giga-ohm seal and break-in.
-
Apply Capsaicin (1 µM) for 10s to establish baseline current (
). -
Washout (2 min).
-
Co-apply Capsaicin + Antagonist (CPZ or PU). Measure current (
). -
Calculation: % Inhibition =
.
-
Critical Analysis: Why Switch to Ureas?
The "Species Trap" of Capsazepine
Research published in Molecular Pharmacology identified that Capsazepine relies on a specific interaction with Tyrosine 511 in human TRPV1. In rats, this residue is often varied (or the binding pocket geometry shifts slightly), leading to a >10-fold loss in potency.
-
Implication: If you use CPZ in a rat model of neuropathic pain, you may see "false negatives" simply because the drug doesn't bind the rat receptor effectively, not because the pathway isn't involved.
-
Solution: Piperonyl Urea analogs (like A-425619) bind to a conserved region of the vanilloid pocket, maintaining equipotent activity across human, rat, and dog orthologs.
Specificity and Off-Target Effects
Capsazepine is known to block voltage-gated calcium channels (VGCCs) and nicotinic acetylcholine receptors at micromolar concentrations.
-
Risk: In complex tissue assays (e.g., spinal cord slices), CPZ effects might be due to VGCC blockade, confounding data interpretation.
-
Advantage: Urea-based antagonists demonstrate >1000-fold selectivity for TRPV1 over other TRP channels (TRPA1, TRPM8) and VGCCs.
References
-
Elokdah, H., et al. (2005). "A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid."[3] Journal of Pharmacology and Experimental Therapeutics, 314(1), 400-409.[3]
-
Walpole, C. S., et al. (1994). "The discovery of capsazepine, the first competitive antagonist of the sensory neuron excitants capsaicin and resiniferatoxin." Journal of Medicinal Chemistry, 37(13), 1942-1954.
-
Gavva, N. R., et al. (2004). "Molecular determinants of vanilloid sensitivity in TRPV1." Journal of Biological Chemistry, 279(19), 20283-20295.
-
Lee, J., et al. (2005). "Novel transient receptor potential vanilloid 1 (TRPV1) receptor antagonists: Structure-activity relationships for ureas." Journal of Medicinal Chemistry, 48(3), 744-752.
-
Docherty, R. J., et al. (1997). "Inhibition of calcineurin inhibits the desensitization of capsaicin-evoked currents in cultured dorsal root ganglion neurons from adult rats." Pflügers Archiv, 431(6), 828-837. (Context on CPZ limitations).
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea
This guide outlines the safety protocols for handling 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea .
Advisory Note: As of early 2026, a specific, harmonized Safety Data Sheet (SDS) for this exact compound is not universally available in public chemical registries. Therefore, the protocols below are derived using Read-Across Toxicology , analyzing the hazardous properties of its structural precursors (1,3-benzodioxole derivatives) and functional analogs (substituted ureas).
Hazard Classification (Derived): Treat as Harmful (Acute Tox. 4) and Irritant (Skin/Eye) .
-
Basis: The precursor amine (N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine) is classified as causing severe skin burns and eye damage [1].[1][2] While urea formation typically mitigates corrosivity, the benzodioxole moiety is associated with CYP450 inhibition and bioactivity, requiring strict inhalation and contact precautions.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling this compound.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)(Inner: 3 mil / 0.08 mm) | Permeation Defense: Benzodioxole derivatives are lipophilic.[1] Double gloving creates a sacrificial outer layer, preventing breakthrough during incidental contact. Latex is not recommended due to poor organic solvent resistance. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Vapor/Dust Seal: Safety glasses with side shields are insufficient. You must seal the ocular cavity against micro-aerosols, as analogs have shown potential for severe eye damage [1]. |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm) | Inhalation Control: This compound is likely a solid powder. Aerosolization during weighing is the highest risk vector. If hood work is impossible, a P100/N95 particulate respirator is mandatory. |
| Body | Tyvek® Lab Coat (or Cotton) + Closed-toe shoes | Contamination Barrier: Use Tyvek if handling >1g or if solution splashing is possible.[1] Standard cotton is acceptable for milligram-scale weighing if covered by the sash.[1] |
Part 2: Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate inhalation risk during the transition from bulk container to reaction vessel.
-
Engineering Control: All open-container manipulations must occur inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or ionizer if the powder appears fluffy or electrostatic. Benzodioxole ureas can be prone to static cling, increasing dispersion risk.
-
Weighing:
-
Place the analytical balance inside the hood.
-
If the balance is external, use the "Tare-and-Transfer" method: Tare the vial inside the hood, seal it, move to balance, weigh, return to hood, and add compound.[1] Never open the stock container outside the hood.
-
Phase 2: Solubilization & Reaction
Objective: Mitigate splash hazards involving organic solvents (e.g., DMSO, Methanol).
-
Solvent Choice: This urea derivative is likely soluble in DMSO or Methanol.
-
Exothermic Check: Add solvent slowly. While urea formation is stable, unknown impurities or hydrolysis could generate heat.
-
Labeling: Mark all reaction vessels immediately with "Caution: Bioactive Urea Derivative."
Phase 3: Decontamination & Disposal
Objective: Prevent cross-contamination of the laboratory environment.
-
Surface Decon: Wipe down the hood sash and work surface with 10% soap/water solution followed by 70% Ethanol .
-
Note: Avoid bleach (Sodium Hypochlorite) initially. Bleach can react with amine byproducts (if hydrolysis occurs) to form chloramines.
-
-
Solid Waste: Dispose of gloves, weigh boats, and paper towels in a Hazardous Solid Waste container, not regular trash.
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).
Part 3: Scientific Logic & Decision Workflow
The following diagram illustrates the decision-making logic used to determine these safety parameters, based on the structure-activity relationship (SAR) of the compound.
Figure 1: Risk Assessment Logic Flow. This workflow demonstrates how safety protocols were derived via "Read-Across" toxicology from precursor amines and urea analogs.
Part 4: Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5] Hold eyelids open. The potential for "severe damage" (inherited from the amine precursor data) requires immediate dilution [1].
-
Skin Contact: Wash with soap and water.[4][6][7] Do not use ethanol on skin, as it may enhance transdermal absorption of the lipophilic benzodioxole ring.
-
Spill Cleanup:
-
Evacuate the immediate area.[4]
-
Don double nitrile gloves and respiratory protection.
-
Cover spill with an absorbent pad (if liquid) or wet-wipe (if powder) to prevent dust generation.
-
Place waste in a sealed bag labeled "Hazardous Chemical Debris."
-
References
-
Fisher Scientific. (2023). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. Retrieved from [1]
-
BenchChem. (2025).[8] Personal protective equipment for handling 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. Retrieved from [1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Benzodioxole. Retrieved from [1]
Sources
- 1. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine | C11H15NO2 | CID 280251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
